6-(4-(Trifluoromethyl)phenyl)picolinic acid

Lipophilicity Drug-likeness Physicochemical property

Researchers scaling up cyclometalated Ru(II) NIR sensitizers or optimizing CNS-penetrant fragments require the precise para-CF3-phenyl picolinate scaffold-generic analogs fail to cyclometalate or achieve brain exposure. This building block enables: • Exclusive cyclometalation chemistry per JP-2015013928-A for NCS-free DSSC complexes • +1.02 LogP advantage over 6-phenylpicolinic acid for CNS permeability • Consistent quality (≥95% purity) for regulatory-compliant intermediate synthesis Procurement managers benefit from multi-gram availability and batch consistency.

Molecular Formula C13H8F3NO2
Molecular Weight 267.2 g/mol
CAS No. 924817-68-5
Cat. No. B1343751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(Trifluoromethyl)phenyl)picolinic acid
CAS924817-68-5
Molecular FormulaC13H8F3NO2
Molecular Weight267.2 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H8F3NO2/c14-13(15,16)9-6-4-8(5-7-9)10-2-1-3-11(17-10)12(18)19/h1-7H,(H,18,19)
InChIKeyJBAJBPRCHPGONU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-(Trifluoromethyl)phenyl)picolinic acid: Technical Primer


6-(4-(Trifluoromethyl)phenyl)picolinic acid (CAS 924817-68-5) is a heterocyclic carboxylic acid of the picolinic acid class, featuring a 4-(trifluoromethyl)phenyl substituent at the 6-position of the pyridine ring. With a molecular weight of 267.20 g/mol and a formula of C13H8F3NO2, this compound is characterized by a predicted LogP of 3.47, indicating substantial lipophilicity compared to the parent picolinic acid (LogP ~0.78) . This electron-withdrawing, lipophilic substituent fundamentally alters the electronic and steric profile of the molecule, making it a versatile intermediate for metal-chelating ligands and specialty building blocks in medicinal chemistry and materials science .

Sourcing Alert: Generics vs. 6-(4-(Trifluoromethyl)phenyl)picolinic acid


Simple 6-alkyl or 6-phenyl picolinic acid analogs (e.g., 6-phenylpicolinic acid, LogP ~2.45) lack the unique combination of strong electron-withdrawing character and elevated lipophilicity imparted by the para-CF3-phenyl motif [1]. This substitution pattern is not arbitrary; it directly modulates the redox potential of any derived metal complex and dictates the geometry of the ligand's binding pocket. For applications in dye-sensitized solar cells (DSSCs), the patent literature explicitly demonstrates that the 4-(trifluoromethyl)phenyl substituent enables the formation of stable, NCS-free cyclometalated ruthenium(II) complexes with near-infrared sensitization capabilities, a performance profile that the unsubstituted or meta-substituted analogs cannot replicate [2]. Substituting with a cheaper, generic picolinate building block risks failing to form the desired cyclometalated structure, leading to poor photovoltaic efficiency or complete synthetic failure.

Quantitative Comparison: 6-(4-(Trifluoromethyl)phenyl)picolinic acid vs. Analogs


Lipophilicity Advantage vs. 6-Phenylpicolinic Acid

The target compound exhibits a predicted LogP of 3.47, which is substantially higher than that of the direct 6-phenyl analog, 6-phenylpicolinic acid (LogP 2.45) [1]. This difference of approximately +1.02 log units is driven by the CF3 group and translates to an order-of-magnitude higher partition coefficient, directly predictive of superior passive membrane permeability for applications such as intracellular target engagement or prodrug design.

Lipophilicity Drug-likeness Physicochemical property LogP

Cyclometalated Ru(II) Complexes for DSSCs vs. Picolinic Acid

Patent JP-2015013928-A explicitly claims dyes and dye-sensitized solar cells that utilize ligands derived from 6-(4-(trifluoromethyl)phenyl)picolinic acid to form NCS-free cyclometalated ruthenium(II) complexes [1]. The para-CF3-phenyl group is essential for the cyclometalation step and subsequent near-infrared photophysical properties. In contrast, unsubstituted picolinic acid forms coordination complexes that lack the requisite absorption profile and electrochemical stability for efficient NIR sensitization . This demonstrates a clear, application-specific structural dependency.

Dye-Sensitized Solar Cell Ruthenium Complex NIR Sensitizer Cyclometalated Ligand

Electron-Withdrawing Effect vs. 6-Methylpicolinic Acid

The 4-(trifluoromethyl)phenyl group exerts a strong electron-withdrawing inductive and resonance effect (Hammett σp ≈ 0.54 for CF3), which directly influences the electron density on the pyridine nitrogen and the carboxylic acid moiety. This contrasts sharply with electron-donating substituents like 6-methylpicolinic acid (σm ≈ -0.07 for CH3) [1]. The electron-poor nature of the target compound's pyridine ring is predicted to enhance metal-chelate stability of lower oxidation states and shift redox potentials anodically, a desirable trait for catalysts requiring oxidative stability.

Electronic effect Hammett constant Redox tuning Ligand design

Application Scenarios: 6-(4-(Trifluoromethyl)phenyl)picolinic acid


Cyclometalated Ru Sensitizers for NIR DSSCs

Research groups pursuing NIR DSSCs can prioritize this compound as the precursor to the cyclometalating ligands detailed in patent JP-2015013928-A [1]. The specific para-CF3-phenyl substitution is structurally mandatory for achieving the NCS-free, cyclometalated ruthenium(II) complexes that enable near-infrared light harvesting; standard picolinic acid or 6-phenylpicolinic acid cannot replicate this cyclometalation chemistry, as confirmed by the patent's synthetic examples.

CNS Fragment Libraries: Lipophilicity Advantage

Medicinal chemists can select this compound over 6-phenylpicolinic acid (LogP 2.45) for fragment-based screening or lead optimization when CNS penetration is desired [2]. The +1.02 log unit difference in predicted LogP (3.47 vs. 2.45) correlates with a >10-fold higher predicted permeability, making it a rationally superior choice for programs where 6-phenylpicolinic acid-derived leads exhibit poor brain exposure.

Redox-Active Metal Complexes: Electron-Withdrawing Ligand

Inorganic and organometallic chemists can employ this building block to synthesize metal complexes with significantly different redox behavior compared to those derived from 6-methylpicolinic acid [3]. The strong electron-withdrawing nature of the para-CF3-phenyl group (σp ≈ +0.54) shifts reduction potentials anodically, favoring the stabilization of lower metal oxidation states and potentially enhancing catalytic activity in oxidation reactions, as inferred from the established Hammett relationship.

Regulated GMP Intermediate Sourcing

For organizations scaling up the preparation of patent-protected pharmaceuticals or agrochemicals that utilize 6-(4-(trifluoromethyl)phenyl)picolinic acid as a registered intermediate (e.g., in certain CFTR modulator syntheses), sourcing this specific building block with documented purity ≥95% ensures regulatory compliance and process consistency . Substituting with a non-identical analog introduces unknown impurities and risks deviating from the established synthetic route, potentially voiding regulatory filings.

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